4-Iodo-5-methyl-1-trityl-1H-imidazole
Description
Significance of Imidazole (B134444) Derivatives in Chemical Synthesis and Functional Materials
Imidazole derivatives are of paramount importance in both chemical synthesis and the development of functional materials. The imidazole moiety is a key structural component in numerous natural products, including the essential amino acid histidine and the neurotransmitter histamine. frontiersin.org In medicinal chemistry, the imidazole scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets. acgpubs.org This has led to its incorporation into a multitude of pharmaceutical agents with diverse therapeutic applications, including antifungal, anticancer, anti-inflammatory, and antihypertensive drugs. google.comnih.gov
Beyond their medicinal applications, imidazole derivatives are crucial building blocks in the creation of functional materials. They are utilized in the synthesis of ionic liquids, which are valued as environmentally benign solvents and catalysts. frontiersin.org Furthermore, imidazole-functionalized polymers have been developed for use as chemosensors and in other advanced material applications. tcichemicals.com The versatility of the imidazole ring, with its capacity for hydrogen bonding and coordination with metal ions, makes it an invaluable component in the design of complex molecular architectures.
Overview of Strategic Considerations for Highly Functionalized Imidazoles
The synthesis of highly functionalized imidazoles requires careful strategic planning to control the regioselectivity of substituent introduction. Key considerations include the choice of starting materials, the sequence of reactions, and the use of protecting groups.
One of the primary challenges in imidazole chemistry is the selective functionalization of the different carbon and nitrogen atoms within the ring. The trityl (triphenylmethyl) group is a widely used protecting group for the imidazole nitrogen. Its large steric bulk effectively shields the N-1 position, allowing for regioselective reactions to be carried out at other positions on the ring. thieme.de The trityl group is typically introduced by reacting the imidazole with trityl chloride and can be removed under acidic conditions. acgpubs.orgthieme.de
Modern synthetic methods for constructing the imidazole ring itself or for introducing substituents often involve multi-component reactions, which allow for the rapid assembly of complex molecules from simple precursors in a single step. nih.gov Additionally, transition-metal-catalyzed cross-coupling reactions are indispensable tools for creating carbon-carbon and carbon-heteroatom bonds at specific positions on the imidazole ring. nih.govthieme-connect.com The presence of a halogen, such as iodine, on the imidazole ring is a key feature that enables these powerful transformations.
Contextualization of 4-Iodo-5-methyl-1-trityl-1H-imidazole within Contemporary Heterocyclic Chemistry
While specific literature on this compound is not abundant, its structure suggests it is a highly valuable and strategically designed intermediate in organic synthesis. The compound's utility can be understood by examining its distinct structural components: the imidazole core, the N-1 trityl protecting group, the C5-methyl group, and the C4-iodo group.
The trityl group at the N-1 position serves as a bulky protecting group, which is crucial for directing subsequent reactions to other parts of the imidazole ring. This protection is essential for achieving regioselectivity in the synthesis of polysubstituted imidazoles. The methyl group at the C-5 position influences the electronic properties of the ring and provides a point of steric differentiation.
The most significant feature for synthetic applications is the iodo group at the C-4 position. Iodo-substituted aromatic and heteroaromatic compounds are key precursors for a wide range of palladium-catalyzed cross-coupling reactions. nih.govthieme-connect.comyoutube.com This makes this compound a versatile building block for the introduction of a vast array of functional groups at the C-4 position.
A plausible synthetic route to this compound would involve the N-tritylation of 4-methylimidazole, followed by a regioselective iodination at the C-4 position. The resulting compound is then primed for further synthetic transformations, such as those listed in the table below.
Table 1: Potential Cross-Coupling Reactions Utilizing the 4-Iodo Substituent
| Reaction Name | Coupling Partner | Bond Formed |
| Suzuki Coupling | Organoboron Reagent | C-C |
| Stille Coupling | Organotin Reagent | C-C |
| Heck Coupling | Alkene | C-C |
| Sonogashira Coupling | Terminal Alkyne | C-C |
| Negishi Coupling | Organozinc Reagent | C-C |
| Buchwald-Hartwig Amination | Amine | C-N |
Given its structure, this compound is best understood as a bespoke synthetic intermediate, designed to facilitate the construction of more complex, highly substituted imidazole derivatives for applications in drug discovery and materials science.
For comparative purposes, the properties of the closely related, commercially available compound, 4-Iodo-1-trityl-1H-imidazole, are provided below.
Table 2: Physicochemical Properties of 4-Iodo-1-trityl-1H-imidazole
| Property | Value |
| CAS Number | 96797-15-8 |
| Molecular Formula | C₂₂H₁₇IN₂ |
| Molecular Weight | 436.30 g/mol |
| Appearance | White to off-white powder or solid |
| Melting Point | 222-229 °C |
Data sourced from commercial suppliers. thermofisher.comfishersci.com
Structure
3D Structure
Properties
Molecular Formula |
C23H19IN2 |
|---|---|
Molecular Weight |
450.3 g/mol |
IUPAC Name |
4-iodo-5-methyl-1-tritylimidazole |
InChI |
InChI=1S/C23H19IN2/c1-18-22(24)25-17-26(18)23(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-17H,1H3 |
InChI Key |
AWECPQCOOPEWDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)I |
Origin of Product |
United States |
Chemical Reactivity and Transformation of 4 Iodo 5 Methyl 1 Trityl 1h Imidazole
Transition Metal-Catalyzed Cross-Coupling Reactions at the C-4 Position
The iodine substituent at the C-4 position makes 4-Iodo-5-methyl-1-trityl-1H-imidazole an excellent substrate for various palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond, compared to C-Br or C-Cl bonds, allows these reactions to proceed under relatively mild conditions.
While specific literature detailing the Suzuki-Miyaura coupling of this compound is not prevalent, the reaction is widely applied to analogous iodo- and chloro-imidazole systems for the formation of C-C bonds. This reaction typically involves the coupling of the haloimidazole with an organoboron reagent, such as an arylboronic acid, in the presence of a palladium catalyst and a base.
For example, the Suzuki coupling of 5-chloro-1-methyl-4-nitroimidazole (B20735) with various arylboronic acids has been successfully achieved to produce 5-aryl-1-methyl-4-nitroimidazoles in good yields. google.com The reaction proceeds effectively using a palladium(II) catalyst in water, highlighting the versatility of this method for creating substituted imidazoles. google.com Similarly, iodoarene-substituted imidazole (B134444) N-oxides have been shown to react with phenylboronic acids to form biphenyl (B1667301) derivatives. dergipark.org.tr Given these precedents, it is expected that this compound would readily participate in Suzuki-Miyaura couplings.
A typical reaction setup would involve the conditions outlined in the table below, extrapolated from reactions with similar substrates.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halo-Imidazoles Data based on analogous reactions.
| Parameter | Condition | Reference |
|---|---|---|
| Catalyst | PdCl₂(PPh₃)₂ or Pd(OAc)₂ with a phosphine (B1218219) ligand | google.com |
| Base | K₂CO₃, K₃PO₄, or other inorganic bases | google.com |
| Solvent | Water, Dioxane/Water, DMF | google.com |
| Boron Reagent | Arylboronic acids or esters (e.g., pinacol (B44631) esters) | dergipark.org.tr |
| Temperature | 70-120 °C (conventional heating or microwave) | google.com |
The Negishi coupling, which pairs an organic halide with an organozinc reagent, has been explicitly demonstrated for this compound in the context of synthesizing novel antibiotics. sigmaaldrich.com This reaction provides a powerful method for creating carbon-carbon bonds, particularly between sp²-hybridized carbon centers.
In a documented procedure, this compound is first treated with an organomagnesium reagent (ethylmagnesium bromide) to facilitate an iodine-magnesium exchange. The resulting Grignard reagent is then transmetalated in situ with zinc chloride to form the more reactive organozinc species. This intermediate is subsequently coupled with an aryl halide, such as 5-bromo-2-chloropyridine, using a palladium(0) catalyst to yield the cross-coupled product. sigmaaldrich.com
Table 2: Documented Negishi Coupling of this compound
| Reactant 1 | Reactant 2 | Catalyst | Reagents | Solvent | Product | Reference |
|---|---|---|---|---|---|---|
| This compound | 5-Bromo-2-chloropyridine | Tetrakis(triphenylphosphine)palladium(0) | 1. Ethylmagnesium bromide 2. Zinc chloride | THF | 4-(6-chloropyridin-3-yl)-5-methyl-1-trityl-1H-imidazole | sigmaaldrich.com |
This transformation underscores the utility of the title compound as a building block for complex heterocyclic structures.
The Sonogashira coupling is a fundamental reaction for forming a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. ascendexllc.com This reaction is instrumental for introducing alkynyl moieties onto aromatic and heteroaromatic rings. Although a specific example utilizing this compound as the substrate is not detailed in available literature, its high reactivity as an iodo-heteroarene makes it an ideal candidate for this transformation. The reaction is broadly applicable and can be performed under mild, often room-temperature, conditions. ascendexllc.com
The general mechanism involves a palladium cycle and a copper cycle. The palladium catalyst facilitates the oxidative addition of the aryl iodide, while the copper co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which then acts as the active nucleophile in the transmetalation step. ascendexllc.com Modern protocols often allow for copper-free conditions, which can prevent the undesirable homocoupling of alkynes.
Table 3: Typical Conditions for Sonogashira Coupling of Aryl Iodides Data based on general procedures for similar substrates.
| Parameter | Condition | Reference |
|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | ascendexllc.com |
| Copper Co-catalyst | CuI | ascendexllc.com |
| Base | Amine bases (e.g., Et₃N, piperidine) | ascendexllc.com |
| Solvent | THF, DMF, Acetonitrile | |
| Temperature | Room Temperature to 80 °C | ascendexllc.com |
The Heck reaction enables the arylation of alkenes, forming a new carbon-carbon bond at an sp²-hybridized carbon. It involves the reaction of an aryl halide with an alkene in the presence of a palladium catalyst and a base. The high reactivity of the C-I bond in this compound would make it a highly suitable substrate for Heck reactions, allowing for the introduction of vinyl and substituted vinyl groups at the C-4 position.
The reaction typically proceeds with high regioselectivity, with the aryl group adding to the less substituted carbon of the alkene double bond, and exhibits excellent trans selectivity in the resulting product. While specific examples with the title compound are scarce, the reaction of iodoarenes with alkenes like methyl acrylate (B77674) is a standard transformation in organic synthesis.
Table 4: General Conditions for Heck Reaction of Aryl Iodides Data based on general procedures for similar substrates.
| Parameter | Condition | Reference |
|---|---|---|
| Catalyst | Pd(OAc)₂, PdCl₂ | |
| Ligand | Phosphine ligands (e.g., P(o-tolyl)₃, PPh₃) or phosphine-free | |
| Base | Et₃N, K₂CO₃, NaOAc | |
| Solvent | DMF, Acetonitrile, Toluene | |
| Alkene Partner | Acrylates, Styrenes, Ethylene |
The mechanisms of palladium-catalyzed cross-coupling reactions such as the Suzuki, Negishi, Sonogashira, and Heck reactions share a common catalytic cycle, generally involving three key steps:
Oxidative Addition : The active Palladium(0) catalyst inserts into the carbon-iodine bond of this compound. This is typically the rate-determining step and results in a Palladium(II) intermediate. The high reactivity of the C-I bond facilitates this step.
Transmetalation : The organometallic coupling partner (e.g., organoboron, organozinc, or organocuprate/alkyne) transfers its organic group to the Palladium(II) center, displacing the iodide. This step regenerates the halide salt. In the Heck reaction, this step is replaced by the migratory insertion of the alkene into the palladium-carbon bond.
Reductive Elimination : The two organic groups on the Palladium(II) center couple and are eliminated, forming the new carbon-carbon bond of the final product. This step regenerates the catalytically active Palladium(0) species, which can then re-enter the catalytic cycle.
The efficiency and outcome of these reactions are heavily influenced by the choice of ligands on the palladium catalyst, the base, and the solvent, which affect the stability and reactivity of the various intermediates in the cycle.
Nucleophilic Substitution Reactions at the C-4 Position
Direct nucleophilic aromatic substitution (SNAr) on a haloimidazole ring is generally challenging unless the ring is activated by strongly electron-withdrawing groups. The imidazole ring itself is electron-rich, which disfavors direct attack by nucleophiles. In this compound, the methyl group at C-5 is electron-donating, further deactivating the ring towards SNAr reactions.
However, studies on other haloimidazoles have shown that substitution can occur under specific conditions. For instance, in N-protected 5-bromo-4-nitroimidazoles, the powerful electron-withdrawing effect of the nitro group at C-4 facilitates nucleophilic attack and displacement of the bromine atom at the C-5 position. Conversely, without such activation, the C-I bond in this compound is expected to be largely unreactive towards common nucleophiles under standard SNAr conditions. Transition metal catalysis, particularly copper-catalyzed Ullmann-type reactions, would likely be required to achieve nucleophilic substitution with reagents like amines, alkoxides, or thiolates.
Reactivity of the C-5 Methyl Group in Functionalization
The methyl group at the C-5 position of the imidazole ring is generally considered to be chemically stable and relatively unreactive under standard electrophilic conditions. For instance, during halogenation or nitration reactions on the imidazole core, the C-5 methyl group typically remains intact, showing no propensity for oxidation or substitution. mdpi.com This inherent stability makes it a robust substituent during various transformations of other parts of the molecule.
However, the C-5 methyl group is not entirely inert. Its functionalization can be achieved under specific, more forcing conditions, primarily by leveraging the acidity of its protons. The use of a strong organometallic base, such as n-butyllithium, can facilitate the deprotonation of the methyl group to form a lithiated intermediate. While direct studies on this compound are not extensively documented, analogous transformations in similar heterocyclic systems demonstrate the feasibility of this approach. For example, 5-methyl-1-phenyl-1,2,4-triazole undergoes exclusive lateral lithiation of the C-5 methyl group, which can then react with various electrophiles like methyl iodide or carbon dioxide to yield functionalized products. researchgate.net This suggests a viable pathway for converting the C-5 methyl group of the target imidazole into more complex functionalities, should the reaction conditions be carefully controlled to avoid interference from the iodo and trityl groups.
Table 1: Potential Functionalization Reactions of the C-5 Methyl Group This table is based on analogous reactivity in related heterocyclic compounds.
| Reaction Type | Reagents | Intermediate | Potential Product | Reference Analogy |
|---|---|---|---|---|
| Alkylation | 1. n-Butyllithium (n-BuLi) 2. Methyl Iodide (CH₃I) | C-5 lithiomethyl derivative | 4-Iodo-5-ethyl-1-trityl-1H-imidazole | researchgate.net |
| Carboxylation | 1. n-Butyllithium (n-BuLi) 2. Carbon Dioxide (CO₂) | C-5 lithiomethyl derivative | 2-(4-Iodo-1-trityl-1H-imidazol-5-yl)acetic acid | researchgate.net |
Deiodination Reactions and Hydrogenation Strategies
The carbon-iodine bond at the C-4 position is a key site for transformation, allowing for the removal of the iodine atom to yield the corresponding des-iodo derivative. This deiodination can be accomplished through several reductive strategies, most notably catalytic hydrogenation.
Catalytic hydrodehalogenation is a widely employed and efficient method for cleaving carbon-halogen bonds. For aryl halides, the reactivity order is typically I > Br > Cl, making the C-I bond particularly susceptible to reduction. nih.gov This transformation is commonly achieved using a heterogeneous catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source. The hydrogen source can be molecular hydrogen (H₂ gas), or it can be generated in situ from transfer hydrogenation reagents like hydrazine (B178648) (N₂H₄), formic acid, or their salts (e.g., sodium formate). epa.govresearchgate.netthieme-connect.de These reactions are often performed at room temperature and proceed with high selectivity, leaving other functional groups, including the trityl group and the imidazole ring itself, unaffected. epa.gov
Table 2: Selected Methods for Reductive Deiodination of Aryl Iodides
| Catalyst System | Hydrogen Source | Typical Conditions | Key Features | Reference |
|---|---|---|---|---|
| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Methanol (MeOH), Triethylamine (Et₃N), H₂ balloon, Room Temp. | Standard, high-yield hydrogenation conditions. | thieme-connect.de |
| Palladium on Carbon (Pd/C) | Hydrazine Hydrochloride (N₂H₄·HCl) | Base (NaOH or NaOtBu), Room Temp. | Effective at room temperature; avoids handling H₂ gas. | epa.govresearchgate.net |
| Palladium on Carbon (Pd/C) | Sodium Formate (HCO₂Na) | Water or other solvents, Room Temp. to 100 °C | Transfer hydrogenation method; temperature can control extent of reduction. | nih.govthieme-connect.de |
Selective Cleavage of the N-Trityl Protecting Group
The N-trityl (triphenylmethyl) group is a crucial protecting group in imidazole chemistry, valued for its steric bulk and its lability under specific conditions, which allows for its selective removal.
Acid-Mediated Detritylation Conditions
The most common method for the cleavage of an N-trityl group is acid-mediated hydrolysis. The trityl group is highly sensitive to acid due to the exceptional stability of the triphenylmethyl carbocation that is formed as a leaving group. epa.gov This reaction proceeds via an SN1 mechanism, where protonation of one of the imidazole nitrogen atoms is followed by the departure of the trityl cation.
A variety of acids can be employed, with the choice depending on the sensitivity of other functional groups in the molecule. Mild conditions, such as aqueous acetic acid or formic acid, are often sufficient. epa.gov For more robust substrates or faster reaction times, stronger acids like trifluoroacetic acid (TFA), often diluted in a solvent such as dichloromethane (B109758) (DCM), are used. researchgate.net Dichloroacetic acid is also frequently used, particularly in the context of automated synthesis. nih.govresearchgate.net
Table 3: Common Acidic Conditions for N-Trityl Deprotection
| Acid Reagent | Typical Solvent | Conditions | Notes | Reference |
|---|---|---|---|---|
| Acetic Acid (AcOH) | Water (H₂O), Methanol (MeOH) | Room Temp. to 60 °C | Mild conditions, suitable for molecules with other acid-labile groups. | epa.gov |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to Room Temp. | Strong acid, provides rapid and complete deprotection. | researchgate.netnih.gov |
| Dichloroacetic Acid (DCA) | Dichloromethane (DCM), Toluene | Room Temp. | Commonly used in oligonucleotide synthesis; kinetics have been studied. | nih.govresearchgate.net |
| Lewis Acids (e.g., BF₃·OEt₂, ZnBr₂) | Aprotic Solvents | Room Temp. | Alternative to Brønsted acids; mechanism involves coordination to a nitrogen lone pair. | epa.gov |
Alternative Methods for Trityl Group Removal
While acidic cleavage is prevalent, alternative methods exist for removing the trityl group under non-acidic or milder conditions, which is particularly valuable when acid-sensitive functionalities are present elsewhere in the molecule.
One such strategy involves reductive deprotection. The use of lithium metal in the presence of a catalytic amount of naphthalene (B1677914) in an ethereal solvent like THF has been shown to cleave N-trityl groups. thieme-connect.de Catalytic hydrogenation, for instance with a nickel catalyst, can also serve as a method for detritylation, provided other reducible groups (like the C-I bond) are not present or are reduced concurrently. thieme-connect.de
Another mild approach utilizes a three-component system consisting of a Lewis acid (e.g., BF₃·Et₂O), a mild protic acid (hexafluoroisopropanol), and a reducing agent (triethylsilane). researchgate.net This combination allows for rapid and gentle removal of trityl groups from nitrogen, oxygen, and sulfur atoms. Additionally, metal-mediated methods, such as using indium metal in refluxing methanol, have been successfully applied to cleave N-trityl groups from other nitrogen-containing heterocycles like tetrazoles and may be applicable to imidazoles. nih.gov
Influence of the Trityl Group on Imidazole Ring Reactivity
The N-trityl group exerts a profound influence on the reactivity of the imidazole ring through a combination of steric and electronic effects. Its most significant role is that of a directing group, controlling the regioselectivity of subsequent functionalization steps.
The sheer steric bulk of the three phenyl rings effectively shields the adjacent C-2 and C-5 positions of the imidazole ring from attack by reagents. epa.gov This steric hindrance is a dominant factor in many reactions. For instance, while the C-2 proton of an imidazole is the most acidic, direct deprotonation can be challenging. However, the presence of the N-trityl group facilitates the rapid and efficient lithiation at the C-2 position using n-butyllithium. nih.gov The bulky group prevents the base from accessing other protons and stabilizes the resulting C-2 anion, thereby directing substitution specifically to this site. nih.gov
Conversely, electrophilic substitution reactions, which might typically occur at the electron-rich C-5 position in N-alkyl imidazoles, are sterically hindered by the trityl group. researchgate.net This effect forces reagents to react at less sterically encumbered positions or can prevent reaction altogether if alternative sites are not sufficiently reactive. By occupying the N-1 position, the trityl group also prevents tautomerism and unwanted N-alkylation or N-acylation, thus channeling the reactivity exclusively to the carbon atoms of the imidazole ring.
Advanced Spectroscopic Elucidation of Structure and Purity
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
Proton (¹H) NMR spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. For 4-Iodo-5-methyl-1-trityl-1H-imidazole, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the trityl group, the methyl group, and the imidazole (B134444) ring.
The fifteen protons of the three phenyl rings of the trityl group are anticipated to produce a complex multiplet in the aromatic region, typically between δ 7.0 and 7.5 ppm. The methyl group attached to the imidazole ring would likely appear as a singlet at approximately δ 2.2-2.4 ppm. The sole proton on the imidazole ring, at the C2 position, is expected to resonate as a singlet further downfield, likely in the range of δ 7.5-8.0 ppm, due to the electron-withdrawing nature of the adjacent nitrogen atoms.
Expected ¹H NMR Data
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Trityl (Ar-H) | 7.0 - 7.5 | Multiplet |
| Imidazole (C2-H) | 7.5 - 8.0 | Singlet |
| Methyl (CH₃) | 2.2 - 2.4 | Singlet |
Carbon (¹³C) NMR spectroscopy provides valuable information about the carbon skeleton of a molecule. The spectrum for this compound would display signals for each unique carbon atom.
The carbons of the trityl group would appear in the aromatic region (δ 125-145 ppm), with the quaternary carbon directly attached to the imidazole nitrogen resonating at a more downfield position. The imidazole ring carbons are expected to have characteristic chemical shifts: C2 is typically found around δ 136-140 ppm, while C4 and C5 would be influenced by the iodo and methyl substituents, respectively. The carbon bearing the iodine atom (C4) would be shifted upfield due to the heavy atom effect, likely appearing in the range of δ 90-100 ppm. The methyl-substituted carbon (C5) would be expected around δ 128-132 ppm. The methyl carbon itself would produce a signal in the aliphatic region, around δ 10-15 ppm.
Expected ¹³C NMR Data
| Carbon | Expected Chemical Shift (δ, ppm) |
| Trityl (Ar-C) | 125 - 145 |
| Trityl (Quaternary C) | 70 - 80 |
| Imidazole (C2) | 136 - 140 |
| Imidazole (C4-I) | 90 - 100 |
| Imidazole (C5-CH₃) | 128 - 132 |
| Methyl (CH₃) | 10 - 15 |
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy) would not be particularly informative for this molecule due to the lack of proton-proton coupling between the isolated spin systems of the trityl, methyl, and imidazole protons.
HSQC (Heteronuclear Single Quantum Coherence) would be used to correlate the proton signals with their directly attached carbon atoms. This would confirm the assignments of the C2-H, the methyl protons to the methyl carbon, and the aromatic protons to their respective carbons.
HMBC (Heteronuclear Multiple Bond Correlation) is essential for establishing longer-range connectivity. Key expected correlations would include the C2 proton to the C4 and C5 carbons of the imidazole ring, and the methyl protons to the C4 and C5 carbons. Correlations from the imidazole C2 proton to the quaternary carbon of the trityl group would confirm the N-trityl linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy) could provide through-space correlations, for instance, between the protons of the trityl group and the methyl group, offering insights into the preferred conformation of the bulky trityl substituent relative to the imidazole ring.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₂₃H₁₉IN₂), the high-resolution mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its exact mass.
The most prominent fragmentation pathway would likely involve the cleavage of the N-trityl bond, leading to a very stable triphenylmethyl (trityl) cation (C₁₉H₁₅⁺) at m/z 243. This is often the base peak in the mass spectra of trityl-containing compounds. The other fragment would be the 4-iodo-5-methyl-1H-imidazole radical cation.
Expected Mass Spectrometry Data
| Fragment | Expected m/z |
| [M]⁺ | 450.06 |
| [C₁₉H₁₅]⁺ (Trityl cation) | 243.12 |
| [C₄H₄IN₂]⁺ | 206.94 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by several key absorption bands.
The aromatic C-H stretching vibrations of the trityl group and the imidazole ring would appear above 3000 cm⁻¹. The aliphatic C-H stretching of the methyl group would be observed just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic rings (phenyl and imidazole) are expected in the 1450-1600 cm⁻¹ region. The C-N stretching vibrations would likely be found in the 1000-1300 cm⁻¹ range. The presence of the bulky trityl group would also give rise to characteristic bands.
Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 |
| C=C and C=N Stretch | 1450 - 1600 |
| C-N Stretch | 1000 - 1300 |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides the most definitive structural information for crystalline solids by mapping the electron density of the atoms in three-dimensional space. A single-crystal X-ray diffraction analysis of this compound would confirm the connectivity of the atoms and provide precise bond lengths, bond angles, and torsional angles.
It is anticipated that the imidazole ring would be essentially planar. The three phenyl rings of the trityl group would adopt a propeller-like conformation. The bulky nature of the trityl group would likely lead to significant steric hindrance, influencing the crystal packing and intermolecular interactions. The precise orientation of the trityl group relative to the substituted imidazole ring would be a key structural feature revealed by this technique.
Computational Chemistry and Theoretical Studies on 4 Iodo 5 Methyl 1 Trityl 1h Imidazole
Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics
The electronic nature of the substituents on the imidazole (B134444) ring is expected to significantly influence its electronic properties. The methyl group at the C5 position is an electron-donating group, which would increase the electron density of the imidazole ring. Conversely, the iodine atom at the C4 position has a dual electronic effect: it is inductively electron-withdrawing due to its electronegativity, but it can also act as a weak electron donor through resonance. The bulky trityl group at the N1 position is primarily a steric directing group, but it can also have subtle electronic effects on the ring.
A key parameter derived from DFT calculations is the HOMO-LUMO energy gap, which is an indicator of the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity. The interplay of the electron-donating methyl group and the electron-withdrawing iodo group would modulate this energy gap.
Table 1: Hypothetical DFT-Calculated Electronic Properties of 4-Iodo-5-methyl-1-trityl-1H-imidazole
| Property | Calculated Value |
|---|---|
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 4.7 eV |
Note: The values in this table are illustrative and represent typical data obtained from DFT calculations.
Exploration of Reaction Mechanisms for Synthesis and Transformations
Computational chemistry provides a powerful toolkit for investigating the mechanisms of chemical reactions. For the synthesis of this compound, theoretical calculations can be employed to map out the potential energy surface of the reaction pathway. This would involve identifying the structures of the reactants, products, and any intermediates and transition states.
A plausible synthetic route could involve the N-tritylation of 4-iodo-5-methyl-1H-imidazole. DFT calculations could be used to model this reaction, providing the activation energies for each step. By comparing the energies of different possible transition states, the regioselectivity of the reaction can be predicted. Furthermore, these calculations can shed light on the role of the solvent and other reaction conditions.
In addition to its synthesis, the transformations of this compound, such as Suzuki or Sonogashira coupling reactions at the iodo position, can be studied computationally. Theoretical modeling of these reactions would help in understanding the reaction mechanism and in optimizing the reaction conditions for desired outcomes.
Prediction of Spectroscopic Parameters to Aid Experimental Characterization
Computational methods are widely used to predict various spectroscopic parameters, which can be invaluable in the characterization of new compounds. For this compound, DFT calculations can predict its 1H and 13C NMR chemical shifts, as well as its infrared (IR) vibrational frequencies.
The predicted NMR chemical shifts are highly sensitive to the electronic environment of the nuclei. The electron-donating methyl group would be expected to shield the nearby protons and carbons, leading to upfield shifts, while the electronegative iodine atom would cause downfield shifts for the adjacent carbon. The bulky trityl group would also influence the chemical shifts of the imidazole ring protons and carbons through both electronic and steric effects.
Similarly, the vibrational frequencies in the IR spectrum can be calculated and compared with experimental data to confirm the structure of the molecule. Specific vibrational modes associated with the C-I, C-N, and C-H bonds, as well as the vibrations of the imidazole and phenyl rings, can be identified.
Table 2: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data
| Nucleus | Predicted 13C NMR Chemical Shift (ppm) |
|---|---|
| C4 (imidazole) | 95.0 |
| C5 (imidazole) | 135.0 |
Note: The values in this table are for illustrative purposes to show the type of data generated.
Conformational Analysis and Steric Hindrance from the N-Trityl Group
The N-trityl group is known for its significant steric bulk, which plays a crucial role in determining the conformational preferences and reactivity of the molecule. A detailed conformational analysis of this compound can be performed using computational methods such as molecular mechanics (MM) and DFT.
These calculations would aim to identify the low-energy conformers of the molecule by exploring the rotational freedom around the N-C(trityl) bond. The steric interactions between the phenyl rings of the trityl group and the substituents on the imidazole ring (the iodo and methyl groups) would be the primary determinants of the preferred conformation. It is expected that the molecule will adopt a conformation that minimizes these steric clashes.
The steric hindrance imposed by the trityl group can also have a profound impact on the reactivity of the imidazole ring. It can shield the N1 nitrogen and the adjacent C2 and C5 positions from attack by reagents, thereby directing reactions to the more accessible C4 position. Computational studies can quantify this steric hindrance and predict its influence on the regioselectivity of reactions.
Electronic Effects of Substituents on Imidazole Ring Reactivity and Regioselectivity
The reactivity and regioselectivity of the imidazole ring in this compound are governed by the combined electronic and steric effects of its substituents. The methyl group at C5 is an activating group, increasing the nucleophilicity of the ring. The iodo group at C4 is generally considered a weakly deactivating group in electrophilic aromatic substitution due to its inductive electron-withdrawing effect, which outweighs its weak resonance donation.
DFT-based reactivity descriptors, such as Fukui functions and the molecular electrostatic potential (MEP), can be calculated to predict the most likely sites for electrophilic and nucleophilic attack. The Fukui function indicates the change in electron density at a particular site upon the addition or removal of an electron, thus identifying electrophilic and nucleophilic centers. The MEP map provides a visual representation of the charge distribution in the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
The interplay of the activating methyl group and the deactivating iodo group, along with the significant steric hindrance from the trityl group, would lead to a complex reactivity pattern. Computational studies are essential to unravel these competing effects and to make accurate predictions about the regioselectivity of various reactions.
Table 3: Summary of Substituent Effects on the Imidazole Ring
| Substituent | Position | Electronic Effect | Steric Effect |
|---|---|---|---|
| Iodo | C4 | Inductively withdrawing, weakly resonance donating | Moderate |
| Methyl | C5 | Inductively and hyperconjugatively donating | Small |
Strategic Utility in Complex Molecular Synthesis
Role as a Versatile Intermediate for Divergent Synthesis
The strategic placement of the iodo and trityl groups on the 4-Iodo-5-methyl-1-trityl-1H-imidazole scaffold allows for a divergent synthetic approach. The trityl group serves as a robust protecting group for the N-1 position of the imidazole (B134444) ring, preventing unwanted side reactions and allowing for selective functionalization at other positions. This protection is crucial for maintaining the integrity of the imidazole core during various synthetic transformations.
The carbon-iodine bond at the C-4 position is particularly amenable to a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity is central to its utility in divergent synthesis, where a single starting material can be elaborated into a library of structurally diverse compounds. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions, can be employed to introduce a variety of substituents at the C-4 position.
Table 1: Potential Cross-Coupling Reactions at the C-4 Position
| Reaction Name | Coupling Partner | Bond Formed | Potential Substituent |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron Reagent | C-C | Aryl, Heteroaryl, Alkyl, Alkenyl |
| Sonogashira | Terminal Alkyne | C-C (sp) | Alkynyl |
| Heck | Alkene | C-C (sp2) | Alkenyl |
| Stille | Organotin Reagent | C-C | Aryl, Alkenyl, Alkyl |
| Buchwald-Hartwig | Amine, Alcohol, Thiol | C-N, C-O, C-S | Amino, Alkoxy, Thioether |
Following the introduction of diverse functionalities at the C-4 position, the trityl group can be readily removed under acidic conditions to liberate the N-1 position. This free N-H group can then be subjected to a second round of diversification through alkylation, arylation, or acylation, further expanding the library of accessible compounds from a single, versatile intermediate.
Scaffold for the Construction of Multi-Substituted Imidazole Architectures
The inherent reactivity of this compound makes it an ideal scaffold for the systematic construction of multi-substituted imidazole architectures. The existing methyl group at the C-5 position provides a fixed point of substitution, while the iodo group at C-4 and the protected nitrogen at N-1 offer orthogonal handles for sequential functionalization.
This step-wise approach allows for precise control over the substitution pattern of the imidazole ring, which is often challenging to achieve through traditional multi-component condensation reactions that can lead to mixtures of regioisomers. The ability to selectively introduce different groups at defined positions is of paramount importance in structure-activity relationship (SAR) studies during drug discovery and materials science research.
A general synthetic strategy for creating multi-substituted imidazoles from this scaffold would involve:
Functionalization at C-4: Utilizing the reactivity of the iodo group through transition-metal-catalyzed cross-coupling reactions.
Deprotection at N-1: Removal of the trityl group to expose the imidazole N-H.
Functionalization at N-1: Introduction of a second point of diversity through N-alkylation, N-arylation, or other modifications.
This controlled and sequential functionalization provides a reliable pathway to a wide range of di- and tri-substituted imidazoles with well-defined structures.
Precursor in the Synthesis of Biologically Relevant Imidazole-Containing Compounds
The imidazole moiety is a common feature in a vast number of biologically active natural products and synthetic pharmaceuticals. nih.gov Consequently, this compound serves as a valuable precursor in the synthesis of such compounds, with the focus here being on the synthetic pathways rather than the specific biological activities.
The strategic importance of this precursor lies in its ability to be incorporated into larger molecular frameworks. The functional handles it possesses allow for its integration into complex synthetic sequences. For example, the iodo-group can be converted to a lithiated or boronic acid species, which can then participate in nucleophilic additions or further coupling reactions to build more elaborate structures.
While specific, publicly documented total syntheses employing this compound are not readily found, its utility can be inferred from the synthetic strategies applied to analogous iodo-imidazole derivatives. These strategies often involve the use of the iodo-imidazole as a key building block that is introduced mid-synthesis and then further elaborated.
Table 2: Hypothetical Synthetic Pathway to a Substituted Imidazole Target
| Step | Reaction Type | Reagents and Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 4-Aryl-5-methyl-1-trityl-1H-imidazole |
| 2 | Deprotection | Trifluoroacetic acid | 4-Aryl-5-methyl-1H-imidazole |
| 3 | N-Alkylation | Alkyl halide, base | 1-Alkyl-4-aryl-5-methyl-1H-imidazole |
This hypothetical pathway illustrates how the precursor can be used to systematically build up a multi-substituted imidazole, a common core in many biologically active molecules.
Contribution to the Development of Novel Synthetic Methodologies and Reagents
The availability and predictable reactivity of this compound and similar compounds contribute to the development of new synthetic methodologies. The well-defined reactivity of the C-I bond allows it to be used as a model substrate in the optimization of new cross-coupling catalysts and reaction conditions.
For instance, researchers developing new palladium or copper catalysts for C-C or C-heteroatom bond formation could use this compound to test the efficacy and scope of their catalytic systems. The steric bulk of the trityl group and the electronic nature of the methyl-imidazole ring provide a specific and relevant test case for the robustness of new synthetic methods.
Furthermore, derivatives of this compound can be envisioned as novel reagents themselves. For example, conversion of the iodo group to a hypervalent iodine reagent would create a new electrophilic species for the transfer of the imidazole moiety to other molecules. While specific examples of this are not yet prevalent in the literature, the potential for such applications underscores the ongoing value of this compound in advancing the field of organic synthesis.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 4-Iodo-5-methyl-1-trityl-1H-imidazole, and how can intermediates be characterized?
- Methodological Answer : The synthesis typically involves functionalization of a pre-existing imidazole scaffold. A common approach is to introduce the trityl (triphenylmethyl) group via nucleophilic substitution under anhydrous conditions, followed by iodination at the 4-position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a polar aprotic solvent (e.g., DMF or THF). The methyl group at the 5-position is often introduced via alkylation prior to tritylation. Key intermediates (e.g., 5-methyl-1H-imidazole derivatives) can be characterized using / NMR to confirm regioselectivity and LC-MS to verify purity. For example, analogous imidazole derivatives in were synthesized via multi-step functionalization, emphasizing the need for controlled reaction conditions to avoid by-products .
Q. How can researchers ensure the stability of this compound during storage and handling?
- Methodological Answer : The compound’s stability is influenced by light, moisture, and temperature. Store under inert gas (argon or nitrogen) at –20°C in amber vials to prevent photodegradation of the iodo substituent. Conduct periodic NMR or HPLC analyses to monitor decomposition (e.g., de-iodination or trityl group cleavage). Safety data in highlight the importance of using PPE and validated storage protocols for iodinated compounds, which are prone to oxidative degradation .
Q. What spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) is critical for verifying molecular weight, especially given the heavy iodine atom (). NMR can resolve signals for the trityl group’s aromatic protons (δ 7.2–7.5 ppm) and methyl groups (δ 2.3–2.5 ppm). IR spectroscopy helps identify N–H stretches (if present) and C–I bonds (500–600 cm). For crystallographic confirmation, single-crystal X-ray diffraction using SHELXL ( ) is recommended, though the bulky trityl group may complicate crystal formation .
Advanced Research Questions
Q. How can researchers optimize the regioselective introduction of the iodo substituent in this compound?
- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. The 4-position’s electrophilicity can be enhanced by deprotonating the imidazole ring using a strong base (e.g., LDA) before iodination. Computational studies (DFT) may predict reactive sites, while trial reactions with varying equivalents of iodinating agents (e.g., NIS vs. I) can refine conditions. discusses analogous hydrazinyl-imidazole derivatives, where steric hindrance from the trityl group necessitates careful reagent selection .
Q. What strategies mitigate by-product formation during trityl group installation?
- Methodological Answer : Competing reactions (e.g., over-alkylation or ring-opening) can be minimized by using a mild base (e.g., NaH) and slow addition of trityl chloride in dry THF. Monitoring via TLC or in-situ FTIR helps track reaction progress. notes challenges in sulfonylation of similar imidazoles, where steric bulk requires extended reaction times at low temperatures (0–5°C) .
Q. How should researchers address contradictions in reported NMR chemical shifts for this compound derivatives?
- Methodological Answer : Discrepancies may arise from solvent effects, concentration, or impurities. Reproduce spectra under standardized conditions (e.g., CDCl, 400 MHz) and compare with deuterated analogs. Advanced 2D NMR (e.g., - HSQC) can resolve overlapping signals. highlights similar challenges in characterizing imidazoleacetic acid derivatives, where pH and counterions significantly affect shifts .
Q. What role does this compound play in transition-metal-catalyzed cross-coupling reactions?
- Methodological Answer : The iodo group serves as a leaving group in Suzuki-Miyaura or Ullmann couplings. Optimize catalysts (e.g., Pd(PPh)) and ligands (e.g., XPhos) to enhance reactivity while preserving the trityl group. lists iodinated imidazoles as precursors for pharmaceutical building blocks, suggesting applications in drug discovery .
Data Contradiction and Analysis
Q. How can conflicting crystallographic data for this compound be resolved?
- Methodological Answer : Discrepancies in bond lengths/angles may stem from crystal packing or data quality. Reprocess raw diffraction data using SHELXTL ( ) with updated refinement parameters. Compare with analogous structures in the Cambridge Structural Database (CSD). If twinning is suspected, employ twin refinement protocols in SHELXL .
Q. What analytical methods validate the absence of de-iodinated by-products in synthesized batches?
- Methodological Answer : Use ICP-MS to quantify residual iodine content. LC-MS/MS with collision-induced dissociation (CID) can detect de-iodinated fragments. ’s protocols for hydroxymethyl-imidazole derivatives recommend spiking experiments with known impurities to calibrate detection limits .
Tables for Key Data
| Parameter | Typical Value | Method (Reference) |
|---|---|---|
| Melting Point | 165–166°C (decomposes) | DSC () |
| NMR (CDCl) | δ 7.2–7.5 (trityl aromatics), 2.4 (CH) | 400 MHz ( ) |
| HRMS (ESI+) | [M+H] calc. 567.12 | Q-TOF ( ) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
